molecular formula C20H23Cl2N5O2 B11671830 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11671830
M. Wt: 436.3 g/mol
InChI Key: DNUOVSFWPSGXTP-UHFFFAOYSA-N
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Description

7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a purine core substituted with a dichlorophenyl group, a methylpiperidinyl group, and additional methyl groups. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Core: This step involves the cyclization of appropriate precursors to form the purine ring system.

    Substitution Reactions: Introduction of the dichlorophenyl and methylpiperidinyl groups through nucleophilic substitution reactions.

    Final Modifications: Methylation and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)-1-methyl-3-(4-methylpiperidin-1-yl)propane: Shares structural similarities but differs in the core structure.

    3-(2,6-Dichlorophenyl)-1-methyl-7-(4-methylpiperidin-1-yl)purine: Another purine derivative with similar substituents.

Uniqueness

7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of substituents and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23Cl2N5O2

Molecular Weight

436.3 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione

InChI

InChI=1S/C20H23Cl2N5O2/c1-12-7-9-26(10-8-12)19-23-17-16(18(28)25(3)20(29)24(17)2)27(19)11-13-14(21)5-4-6-15(13)22/h4-6,12H,7-11H2,1-3H3

InChI Key

DNUOVSFWPSGXTP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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